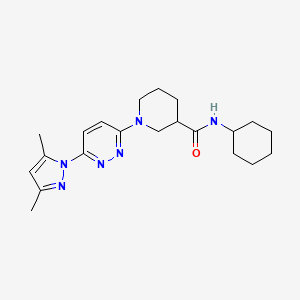

N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide

Description

N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety, a piperidine ring, and a cyclohexylcarboxamide group. The compound’s conformational flexibility, influenced by the piperidine and cyclohexyl groups, may enhance binding interactions while modulating physicochemical properties such as solubility and lipophilicity.

Properties

IUPAC Name |

N-cyclohexyl-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O/c1-15-13-16(2)27(25-15)20-11-10-19(23-24-20)26-12-6-7-17(14-26)21(28)22-18-8-4-3-5-9-18/h10-11,13,17-18H,3-9,12,14H2,1-2H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTKINUFYQHYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide, with the CAS number 1334375-33-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is with a molecular weight of approximately 382.5 g/mol. The compound features several key structural elements:

- Cyclohexyl Group : Enhances lipophilicity and potentially increases membrane permeability.

- Piperidine Moiety : Known for its biological activity, often involved in receptor interactions.

- Pyridazine and Pyrazole Rings : These components are crucial for the compound's interaction with various biological targets.

Inhibition of Protein Kinases

Research indicates that compounds with similar structures to N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide exhibit significant activity against protein kinases. For example:

| Compound Name | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| GSK2141795 | Akt | 18 nM | |

| Compound 1 | Akt | 61 nM | |

| Compound 10 | Bcr-Abl | 14.2 nM |

The compound has shown potential as a selective inhibitor of the Akt family of kinases, which are critical in various cancer pathways.

Antiproliferative Effects

In vitro studies have demonstrated that related compounds can induce cytotoxicity in cancer cell lines:

| Cell Line | Compound Tested | IC50 Value (µM) |

|---|---|---|

| HepG2 (liver cancer) | Compound 16 | 10.8 |

| HeLa (cervical) | Compound 17 | 11.8 |

| MCF7 (breast cancer) | Compound 17 | 10.4 |

These findings suggest that N-cyclohexyl derivatives could be effective in cancer therapy by inducing cell cycle arrest and apoptosis in tumor cells .

The mechanism by which N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide exerts its biological effects may involve:

- Kinase Inhibition : By binding to the ATP-binding site of kinases like Akt, it disrupts downstream signaling pathways essential for cell proliferation and survival.

- Receptor Interactions : The compound may act as a reversible antagonist for specific receptors involved in platelet aggregation and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analysis of this compound can be contextualized against analogs reported in recent literature and patents. A notable example from is (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (P-0042), which shares a pyridazine-pyrazole scaffold but differs in key substituents and ring systems. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations

The 5-chloro-6-oxo modification in P-0042 introduces polarity and hydrogen-bonding capacity, absent in the unsubstituted pyridazine of the target compound .

Amide Groups :

- The cyclohexylcarboxamide in the target compound likely increases lipophilicity (higher calculated logP), favoring membrane permeability but possibly reducing aqueous solubility. In contrast, the cyclopropylacetamide in P-0042 offers a compact, rigid structure that may reduce metabolic degradation .

Electronic Effects :

- The chlorine atom in P-0042 could enhance interactions with electrophilic regions of biological targets (e.g., kinase ATP pockets). The absence of such a group in the target compound may shift selectivity toward different targets.

Synthetic Accessibility :

- Both compounds involve multi-step syntheses, as seen in P-0042’s preparation using HBTU-mediated coupling with cyclopropylamine . The cyclohexyl group in the target compound may require additional steric considerations during synthesis.

Research Implications

The choice between piperidine/pyrrolidine and cyclohexyl/cyclopropyl groups may reflect a trade-off between bioavailability and target engagement. Further studies using crystallographic tools (e.g., SHELXL for structure refinement or ORTEP-3 for graphical representation ) could elucidate conformational preferences and binding modes.

Q & A

What are the common synthetic routes for preparing N-cyclohexyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis typically involves coupling pyridazine derivatives with substituted pyrazole and piperidine-carboxamide moieties. A standard approach includes nucleophilic substitution (e.g., using K₂CO₃ as a base in DMF) to introduce the pyrazole group onto the pyridazine ring, followed by carboxamide formation via cyclohexylamine coupling .

Advanced Methodological Insight

Optimization can leverage Design of Experiments (DoE) to minimize trial-and-error. For example, varying parameters like temperature, solvent polarity, and stoichiometry in a fractional factorial design can identify critical factors affecting yield and purity. Reaction path search methods using quantum chemical calculations (e.g., transition state analysis) may predict optimal conditions for regioselective pyrazole attachment .

How can researchers resolve ambiguities in spectral data (e.g., NMR, MS) for structural confirmation of this compound?

Basic Research Focus

Standard characterization includes ¹H/¹³C NMR to verify the pyridazine-pyrazole-piperidine scaffold and HRMS for molecular ion confirmation. Key signals include pyrazole methyl protons (δ ~2.1–2.5 ppm) and cyclohexyl carboxamide carbonyl (δ ~165–170 ppm in ¹³C NMR) .

Advanced Methodological Insight

Ambiguities in overlapping signals (e.g., piperidine ring protons) can be addressed via 2D NMR techniques (COSY, HSQC, HMBC) to map coupling patterns and long-range correlations. Computational NMR prediction tools (e.g., DFT-based chemical shift calculations) validate assignments by comparing experimental and theoretical spectra .

What strategies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

Basic Research Focus

Initial screening involves in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric readouts) targeting kinases or proteases, given the compound’s heterocyclic motifs. Dose-response curves (IC₅₀ determination) and positive/negative controls are critical for reliability .

Advanced Methodological Insight

For contradictory results (e.g., low activity in cell-based vs. in vitro assays), use orthogonal assays (SPR for binding affinity, cellular thermal shift assays for target engagement) to confirm specificity. Molecular docking studies can rationalize structure-activity relationships by modeling interactions with active sites .

How can researchers address discrepancies between computational predictions and experimental results in this compound’s reactivity or bioactivity?

Advanced Research Focus

Discrepancies often arise from incomplete solvation models or overlooked transition states in simulations. Mitigate this by:

- Validating computational models with experimental kinetic data (e.g., Arrhenius plots for reaction rates).

- Applying metadynamics or machine learning to refine free-energy landscapes and identify hidden intermediates .

For bioactivity, integrate MD simulations (microsecond-scale) to assess protein-ligand dynamics under physiological conditions, complementing static docking .

What are the best practices for ensuring compound stability during storage and experimental use?

Basic Research Focus

Store the compound in anhydrous, inert conditions (argon atmosphere, desiccated at −20°C) to prevent hydrolysis of the carboxamide group. Monitor degradation via periodic HPLC or TLC .

Advanced Methodological Insight

Use accelerated stability studies (e.g., stress testing under high humidity, UV light, or elevated temperatures) to identify degradation pathways. LC-MS analysis of degradation products informs formulation adjustments (e.g., lyophilization with cryoprotectants) .

How can researchers design experiments to elucidate the mechanism of action for this compound in complex biological systems?

Advanced Research Focus

Employ multi-omics approaches :

- Proteomics (e.g., SILAC labeling) to identify differentially expressed proteins post-treatment.

- Metabolomics (LC-MS/MS) to map metabolic pathway disruptions.

- CRISPR-Cas9 screens to pinpoint genetic vulnerabilities linked to the compound’s efficacy .

Validate hypotheses using knockout cell lines or RNAi silencing of candidate targets .

What analytical techniques are most effective for quantifying this compound in biological matrices (e.g., plasma, tissue)?

Advanced Research Focus

Develop a UPLC-MS/MS method with deuterated internal standards to account for matrix effects. Optimize extraction protocols (e.g., protein precipitation with acetonitrile) to enhance recovery rates. Validate sensitivity (LOQ < 1 nM), linearity (R² > 0.99), and reproducibility (%CV < 15%) per FDA guidelines .

How can contradictory data on this compound’s toxicity profile be reconciled across different model systems?

Advanced Methodological Insight

Discrepancies (e.g., high toxicity in zebrafish vs. low in rodents) may stem from metabolic differences. Address this via:

- Comparative metabolomics to identify species-specific metabolites.

- PBPK modeling to extrapolate doses across species.

- High-content screening (e.g., organoid models) to bridge in vitro-in vivo gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.